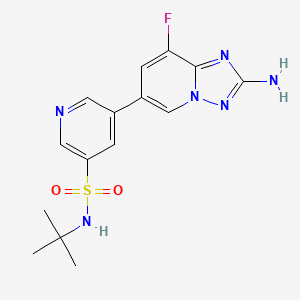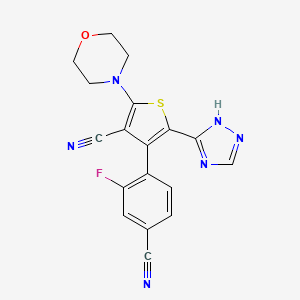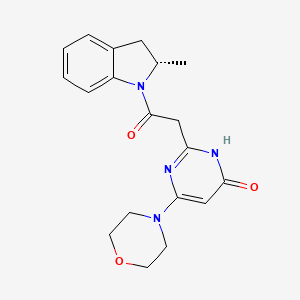
Carperitide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Carperitide has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in cardiovascular physiology and pathology.
Medicine: Employed in clinical trials for treating heart failure and other cardiovascular diseases.
Industry: Utilized in the development of peptide-based therapeutics.
Mécanisme D'action
Target of Action
Carperitide, also known as Atriopeptin, primarily targets the Atrial Natriuretic Peptide Receptor-A (NPR-A) . This receptor, also known as guanylate cyclase-A, is found in vascular smooth muscle and endothelial cells . NPR-A plays a crucial role in regulating circulatory homeostasis in vertebrates .
Mode of Action
This compound binds to the NPR-A receptor, leading to increased intracellular concentrations of guanosine 3’5’-cyclic monophosphate (cGMP) . This binding results in smooth muscle cell relaxation . Additionally, this compound inhibits endothelin-1 secretion in a dose-dependent manner .
Biochemical Pathways
The binding of this compound to the NPR-A receptor triggers the production of cGMP, which serves as a second messenger . cGMP activates protein kinase G (PKG) and phosphodiesterase (PDE), regulating various pathways including ion channels, protein phosphorylation, nuclear translocation, and gene expression . These changes exert biological effects such as natriuresis, diuresis, vasodilation, antiproliferation, antihypertrophy, and antifibrosis .
Pharmacokinetics
The pharmacokinetics of this compound in patients with acute decompensated heart failure has been studied. It was found that the systemic clearance of this compound was reduced by 50% or more in patients with acute decompensated heart failure or chronic severe heart failure . The median dose of this compound was 0.019 μg kg − 1 min − 1, and the this compound infusion period was 2.11 days .
Result of Action
This compound has several effects at the molecular and cellular level. It increases coronary blood flow (CBF), reduces myocardial contractile and metabolic dysfunction, and limits infarct size . Furthermore, it has been found to increase urine output and creatinine clearance, reduce serum creatinine levels, and decrease the use of diuretics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of the NO synthase inhibitor Lx-nitroarginine methyl ester (L-NAME) can attenuate the increases in CBF, fractional shortening, and pH levels in coronary venous blood induced by this compound . Additionally, the timing of this compound administration can influence its effectiveness. It has been found that the administration of this compound within 2 hours of intravenous furosemide administration significantly increased urine output compared to an interval of 6 hours .
Analyse Biochimique
Biochemical Properties
Carperitide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the natriuretic peptide receptor-A, which is a guanylate cyclase receptor. This binding leads to the conversion of guanosine triphosphate to cyclic guanosine monophosphate, a secondary messenger that mediates the biological effects of this compound. The interaction with this receptor results in vasodilation, natriuresis, and diuresis. Additionally, this compound interacts with the renin-angiotensin-aldosterone system, reducing its activity and thereby contributing to its antihypertensive effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cardiomyocytes, it promotes vasodilation and reduces myocardial contractile dysfunction. It also influences cell signaling pathways by increasing cyclic guanosine monophosphate levels, which in turn activates protein kinase G. This activation leads to the phosphorylation of various target proteins, resulting in vasodilation and reduced cardiac workload. This compound also affects gene expression by modulating the activity of transcription factors involved in cardiovascular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the natriuretic peptide receptor-A on the cell surface. This binding activates the receptor’s intrinsic guanylate cyclase activity, leading to an increase in cyclic guanosine monophosphate levels. The elevated cyclic guanosine monophosphate activates protein kinase G, which phosphorylates various target proteins involved in vasodilation, natriuresis, and diuresis. Additionally, this compound inhibits the renin-angiotensin-aldosterone system, further contributing to its antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its biological activity for extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound results in immediate vasodilation and diuresis, while long-term exposure can lead to sustained reductions in blood pressure and improved cardiac function. Studies have shown that this compound remains effective in reducing myocardial infarct size and improving cardiac function even after prolonged administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild diuresis and natriuresis, while higher doses result in more pronounced effects. In canine models, a minimum dose of 0.1 micrograms per kilogram per minute is required to achieve maximal vasodilation. At very high doses, this compound can cause hypotension and renal dysfunction. These threshold effects highlight the importance of careful dosage management to avoid adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the natriuretic peptide receptor-A. Upon binding to this receptor, this compound activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate. This secondary messenger then activates protein kinase G, which regulates various metabolic processes, including ion channel activity, protein phosphorylation, and gene expression. This compound also interacts with enzymes involved in the renin-angiotensin-aldosterone system, reducing their activity and contributing to its antihypertensive effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the natriuretic peptide receptor-A. Upon binding to this receptor, this compound is internalized and distributed to various cellular compartments. It is primarily localized in the cardiovascular system, where it exerts its vasodilatory and diuretic effects. This compound is also distributed to the kidneys, where it promotes natriuresis and diuresis by increasing cyclic guanosine monophosphate levels .
Subcellular Localization
The subcellular localization of this compound is primarily in the plasma membrane, where it binds to the natriuretic peptide receptor-A. This receptor-mediated localization is crucial for its biological activity, as it allows this compound to activate guanylate cyclase and increase cyclic guanosine monophosphate levels. Additionally, this compound may be localized in other cellular compartments, such as the cytoplasm, where it can interact with various signaling molecules and enzymes involved in cardiovascular homeostasis .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Carperitide est synthétisé en utilisant des méthodes de synthèse peptidique en phase solide (SPPS). Une approche courante implique la voie Fmoc (9-fluorénylméthoxycarbonyle), où le peptide est assemblé étape par étape sur une résine solide . Le processus comprend:
Couplage: Chaque acide aminé est ajouté séquentiellement à la chaîne peptidique croissante sur la résine.
Déprotection: Le groupe Fmoc est éliminé pour permettre le couplage de l'acide aminé suivant.
Clivage: Le peptide complet est clivé de la résine et purifié.
Méthodes de production industrielle
Pour la production à grande échelle, la voie Fmoc est préférée en raison de son efficacité et de son rendement élevé. La méthode implique:
Synthèse de fragments: Plusieurs fragments peptidiques sont synthétisés simultanément.
Combinaison: Les fragments sont combinés pour former le peptide complet.
Purification: La chromatographie liquide haute performance (CLHP) est utilisée pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le Carperitide subit plusieurs types de réactions chimiques, notamment:
Oxydation: La formation de liaisons disulfures entre les résidus cystéine.
Réduction: Rupture des liaisons disulfures pour produire des groupes thiols libres.
Substitution: Modifications à des résidus d'acides aminés spécifiques.
Réactifs et conditions communs
Oxydation: Peroxyde d'hydrogène ou iode en solution aqueuse.
Réduction: Dithiothréitol (DTT) ou β-mercaptoéthanol.
Substitution: Mutagenèse dirigée par site en utilisant des réactifs spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent diverses formes oxydées et réduites de this compound, ainsi que des peptides modifiés avec des substitutions spécifiques d'acides aminés .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique:
Chimie: Utilisé comme peptide modèle pour étudier la synthèse et le repliement des peptides.
Biologie: Étudié pour son rôle dans la physiologie et la pathologie cardiovasculaire.
Médecine: Utilisé dans les essais cliniques pour le traitement de l'insuffisance cardiaque et d'autres maladies cardiovasculaires.
Industrie: Utilisé dans le développement de thérapeutiques à base de peptides.
Mécanisme d'action
Le this compound exerce ses effets en se liant au récepteur de la guanylate cyclase-A sur les muscles lisses vasculaires et les cellules endothéliales. Cette liaison augmente les niveaux intracellulaires de monophosphate de guanosine cyclique (cGMP), conduisant à la relaxation des muscles lisses, à la vasodilatation et à une augmentation de la diurèse et de la natriurèse . Le composé inhibe également le système rénine-angiotensine-aldostérone (RAAS), réduisant la pression artérielle et la charge cardiaque .
Comparaison Avec Des Composés Similaires
Le Carperitide est souvent comparé à d'autres peptides natriurétiques, tels que:
Peptide natriurétique de type B (BNP): Fonction similaire mais utilisé principalement pour diagnostiquer l'insuffisance cardiaque.
Peptide natriurétique de type C (CNP): Principalement impliqué dans la croissance osseuse et l'homéostasie vasculaire.
Urodilatine: Une forme rénale spécifique du peptide natriurétique auriculaire avec des effets diurétiques similaires.
Le this compound est unique en raison de son utilisation spécifique dans la gestion de l'insuffisance cardiaque aiguë et de ses effets vasodilatateurs et diurétiques puissants .
Propriétés
Numéro CAS |
89213-87-6 |
|---|---|
Formule moléculaire |
C127H203N45O39S3 |
Poids moléculaire |
3080.5 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C127H203N45O39S3/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145) |
Clé InChI |
NSQLIUXCMFBZME-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
SMILES canonique |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Pureté |
98% |
Séquence |
Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr (Disulfide bridge: Cys7-Cys23) |
Origine du produit |
United States |
Q1: How does carperitide exert its therapeutic effects?
A: this compound binds to specific receptors, primarily natriuretic peptide receptor-A (NPR-A), located on various cells throughout the body, including vascular smooth muscle cells, cardiac myocytes, and renal cells [, ]. This binding activates the enzyme guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. cGMP, in turn, initiates a cascade of downstream effects:
- Vasodilation: Relaxation of blood vessels, reducing preload and afterload on the heart. [, , ]
- Natriuresis and Diuresis: Promotes sodium and water excretion by the kidneys, reducing fluid overload. [, ]
- Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Decreases the production of hormones that contribute to vasoconstriction and fluid retention. [, , ]
- Anti-proliferative Effects: May inhibit the growth of cardiac fibroblasts, potentially limiting cardiac remodeling. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound (α-human atrial natriuretic polypeptide) has the molecular formula C141H205N55O46S2 and a molecular weight of 3,465.72 g/mol.
Q3: Are there any publicly available spectroscopic data for this compound?
A3: The provided research papers do not include detailed spectroscopic data for this compound.
Q4: The provided research focuses on the therapeutic aspects of this compound. Are there studies exploring its material compatibility, stability, or catalytic properties outside of a biological context?
A4: The provided research articles primarily focus on the clinical applications and biological effects of this compound. Therefore, information regarding its material compatibility, stability in non-biological environments, or potential catalytic properties is not covered in these studies.
Q5: Have computational chemistry techniques been applied to study this compound? What insights have they provided?
A5: The provided research does not delve into detailed computational chemistry studies on this compound. Information about simulations, QSAR models, or the impact of structural modifications on its activity and selectivity is not included. Similarly, details about this compound's formulation strategies to enhance its stability, solubility, or bioavailability are not discussed.
Q6: How is this compound administered, and what is its typical elimination half-life?
A: this compound is typically administered intravenously [, , , ]. Its elimination half-life is relatively short, ranging from approximately 20 to 30 minutes []. This short half-life necessitates continuous infusion to maintain therapeutic levels.
Q7: What factors influence the PK/PD profile of this compound?
A7: Factors influencing the PK/PD of this compound include:
- Renal Function: this compound clearance is reduced in patients with renal impairment, requiring dose adjustments [, ].
- Continuous Venovenous Hemofiltration (CVVHF): CVVHF can remove this compound from the blood, potentially influencing its therapeutic effects and requiring careful monitoring [].
Q8: What are the primary in vitro and in vivo models used to study this compound's efficacy?
A8: Researchers employ various models to investigate this compound's efficacy:
- In vitro Studies: Cultured neonatal rat cardiomyocytes have been used to study this compound's direct antioxidant effects on the heart [].
- Animal Models: Studies using dogs with experimentally induced heart failure [, , , , , ] and rats with heart failure after autoimmune myocarditis [] have provided insights into this compound's hemodynamic, renal, and anti-remodeling effects.
Q9: What clinical trials have been conducted to evaluate this compound's efficacy?
A9: Several clinical trials have assessed this compound in various clinical scenarios:
- PROTECT Multicenter Randomized Controlled Study: This study demonstrated that low-dose this compound infusion improved long-term prognosis in patients with acute decompensated heart failure (ADHF) [].
- Nihon University Working Group Study of Low-Dose HANP Infusion Therapy During Cardiac Surgery Trial for Postoperative Atrial Fibrillation: This trial found that perioperative this compound infusion significantly reduced the occurrence of postoperative atrial fibrillation [, ].
- COMPASS Study: This prospective observational study indicated that this compound monotherapy was effective in treating acute heart failure syndromes (AHFS) in patients with preserved blood pressure [].
Q10: Are there known mechanisms of resistance to this compound?
A: Although long-term this compound infusion may lead to attenuated beneficial effects on neurohumoral factors, potentially due to receptor down-regulation [], specific resistance mechanisms to this compound are not explicitly discussed in the provided research. Information on cross-resistance with other compounds is also not available.
Q11: What are the known toxicological and safety concerns associated with this compound?
A11: While this compound is generally considered safe and well-tolerated, potential adverse effects, primarily related to its vasodilatory properties, have been reported. These include:
- Hypotension: A common side effect, particularly in patients with pre-existing low blood pressure or receiving high doses of this compound [, , , ].
- Worsening Renal Function: Although this compound possesses renal-protective properties, some studies suggest it might increase the risk of worsening renal function in specific patient populations, particularly those with pre-existing renal impairment or experiencing hypotension during treatment [, , , ].
Q12: The provided research emphasizes this compound's systemic effects. Are there ongoing studies exploring targeted drug delivery approaches for this compound?
A12: The research papers primarily focus on the systemic administration and effects of this compound. Specific strategies for targeted drug delivery are not addressed in these studies. Information on biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects is also limited. Similarly, the research does not elaborate on the analytical methods used to characterize, quantify, or monitor this compound.
Q13: Is there research available on the environmental impact and degradation of this compound?
A13: The provided scientific literature primarily focuses on the clinical applications of this compound. Consequently, details regarding its environmental impact, degradation pathways, and potential ecotoxicological effects are not covered in these studies. Similarly, information on its dissolution, solubility in various media, and analytical method validation for quality control is not discussed.
Q14: What are some alternatives to this compound for treating heart failure?
A14: Several alternative treatments exist for managing heart failure, including:
- Other Natriuretic Peptides: Nesiritide, another recombinant human BNP, offers similar hemodynamic effects [].
- Loop Diuretics: Furosemide is often used in conjunction with this compound to enhance diuresis [].
- Vasodilators: Nitroglycerin and sodium nitroprusside can provide vasodilatory effects [].
- Positive Inotropes: Dobutamine improves cardiac contractility [].
Q15: What is the historical context of this compound's development, and what are some future directions for research?
A15: The development of this compound stemmed from the discovery and characterization of ANP and its beneficial effects in heart failure. Future research could explore:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B612247.png)


![1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)








